molecular formula C15H10BrFN2O B4237061 N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide

N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide

Cat. No.: B4237061
M. Wt: 333.15 g/mol
InChI Key: UFHPITFYOCDLGC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide is an organic compound with significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of bromine, methyl, cyano, and fluorine groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylphenylamine to obtain 4-bromo-2-methylphenylamine. This intermediate is then reacted with 4-cyano-2-fluorobenzoyl chloride under appropriate conditions to yield the target compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products

    Substitution: Formation of N-(4-substituted-2-methylphenyl)-4-cyano-2-fluorobenzamide derivatives.

    Reduction: Formation of N-(4-bromo-2-methylphenyl)-4-aminomethyl-2-fluorobenzamide.

    Oxidation: Formation of N-(4-bromo-2-carboxyphenyl)-4-cyano-2-fluorobenzamide.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano and fluorine groups are known to enhance the compound’s binding affinity to certain enzymes or receptors. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)benzamide
  • N-(4-cyano-2-fluorophenyl)benzamide
  • N-(4-bromo-2-methylphenyl)-4-cyano-2-chlorobenzamide

Uniqueness

N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide is unique due to the combination of bromine, cyano, and fluorine groups, which impart distinct chemical and biological properties. The presence of these groups can enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c1-9-6-11(16)3-5-14(9)19-15(20)12-4-2-10(8-18)7-13(12)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHPITFYOCDLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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